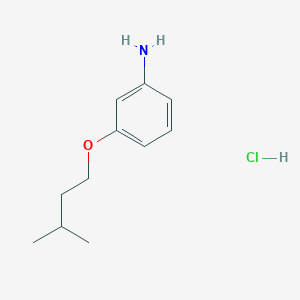

3-(Isopentyloxy)aniline hydrochloride

説明

Contextual Significance within Aromatic Amine Chemistry

Aromatic amines, with aniline (B41778) being the archetypal example, represent a cornerstone class of compounds in organic chemistry. sigmaaldrich.com Their significance stems from their role as versatile precursors and intermediates in the synthesis of a vast array of commercially important products. ncats.io The chemical industry utilizes these compounds as foundational materials for manufacturing dyes, pigments, polymers, antioxidants, and rubber processing chemicals. ncats.io

In the pharmaceutical sector, the aromatic amine motif is a key structural component in numerous drug candidates due to its ability to interact with biological targets. cresset-group.com The amino group (-NH2) attached to an aromatic ring provides a site of basicity and nucleophilicity, enabling a wide range of chemical transformations such as acylation, alkylation, and diazotization. sigmaaldrich.com This reactivity allows chemists to construct complex molecular architectures and introduce diverse functionalities, making aromatic amines indispensable in the development of new therapeutic agents. cresset-group.com The hydrochloride salt form, as seen in the subject compound, is frequently used to improve the stability and solubility of the amine, facilitating its handling and use in various reaction conditions.

Overview of Research Trajectories for Alkoxy-Substituted Aniline Hydrochlorides

The introduction of alkoxy groups (-OR) onto the aniline ring is a common strategy in medicinal chemistry and materials science to modulate the parent molecule's physicochemical properties. Research in this area is directed toward several key objectives:

Fine-Tuning Pharmacological Profiles: Alkoxy substitution can significantly alter a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com By carefully selecting the nature and position of the alkoxy group, researchers can optimize a drug candidate's bioavailability and pharmacokinetic properties. cresset-group.com Studies on various aniline derivatives have shown that such substitutions can be a powerful tool for enhancing therapeutic efficacy. mdpi.com

Mitigating Metabolic Liabilities: Anilines can sometimes be susceptible to metabolic processes that lead to the formation of toxic reactive metabolites. cresset-group.comnih.gov A major research trajectory involves the strategic substitution of the aniline ring to block sites of metabolic oxidation or to alter the electronic properties of the molecule to favor safer metabolic pathways. Replacing or modifying simple anilines with more complex derivatives, including those with alkoxy groups, is an active area of investigation aimed at improving the safety profiles of drug candidates. nih.gov

Developing Novel Synthetic Methodologies: Alkoxy-substituted anilines are valuable substrates in the development of new synthetic methods. For example, research has demonstrated their utility in transition-metal-catalyzed reactions to form complex heterocyclic systems. The electron-donating nature of the alkoxy group can influence the reactivity and regioselectivity of these transformations, providing access to novel molecular scaffolds with potential biological activity.

Creating Advanced Materials: Beyond pharmaceuticals, alkoxy-substituted anilines serve as precursors for functional materials. Their ability to undergo polymerization and participate in coupling reactions makes them useful in the synthesis of specialty polymers and dyes with tailored optical and electronic properties.

In essence, while 3-(Isopentyloxy)aniline hydrochloride itself is not a widely cited reagent, its chemical structure is representative of a class of compounds that are the focus of significant research efforts aimed at creating novel pharmaceuticals and materials with enhanced properties.

Structure

3D Structure of Parent

特性

IUPAC Name |

3-(3-methylbutoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-9(2)6-7-13-11-5-3-4-10(12)8-11;/h3-5,8-9H,6-7,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEFPEDBNOUENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648550 | |

| Record name | 3-(3-Methylbutoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135289-27-8 | |

| Record name | 3-(3-Methylbutoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for 3 Isopentyloxy Aniline Hydrochloride

Established Synthetic Strategies for Aniline (B41778) Hydrochloride Derivatives

The synthesis of aniline derivatives, including the target compound 3-(isopentyloxy)aniline, can be approached through several well-established strategies. These methods typically involve either building the desired functionality around a pre-existing aniline core or, more commonly, forming the aniline moiety from a suitable precursor.

Alkylation and Subsequent Amine Formation

One of the most direct conceptual routes to 3-(isopentyloxy)aniline involves the formation of the isopentyloxy ether bond, followed by the generation of the amine. A key reaction in this pathway is the Williamson ether synthesis, a robust and widely used method for preparing ethers. byjus.comchemeurope.com This S\textsubscript{N}2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide. masterorganicchemistry.com

For the synthesis of the target compound, this strategy would likely begin with a substituted phenol (B47542), such as 3-nitrophenol (B1666305). The phenolic hydroxyl group is first deprotonated with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an isopentyloxy electrophile, such as isoamyl bromide or isoamyl iodide, to form 1-isopentyloxy-3-nitrobenzene. The final step is the reduction of the nitro group to an amine, which is discussed in the following section. The resulting 3-(isopentyloxy)aniline can then be treated with hydrochloric acid to yield the desired hydrochloride salt.

Interactive Data Table: General Conditions for Williamson Ether Synthesis

| Parameter | Typical Conditions |

|---|---|

| Substrates | Phenol, Alkyl Halide (primary preferred) |

| Base | NaOH, KOH, K₂CO₃, NaH |

| Solvent | Acetonitrile (B52724), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) byjus.commasterorganicchemistry.comchemistrytalk.org |

| Temperature | 50-100 °C byjus.comchemeurope.com |

| Reaction Time | 1-8 hours byjus.comchemeurope.com |

Reduction of Nitroaromatic Precursors

The reduction of a nitro group on an aromatic ring is a fundamental and widely practiced method for the preparation of anilines. wikipedia.org This transformation is a critical step in the synthetic pathway described above, where 1-isopentyloxy-3-nitrobenzene is converted to 3-(isopentyloxy)aniline.

A variety of reducing agents and conditions can be employed for this purpose, offering a range of selectivities and compatibilities with other functional groups. organic-chemistry.org

Catalytic Hydrogenation: This is a common industrial method involving the use of hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.org It is often clean and efficient, but care must be taken as it can also reduce other functional groups.

Metal/Acid Systems: Historically significant, methods like the Béchamp reduction (iron in acidic media) are effective. rsc.org Other combinations include tin(II) chloride in the presence of a strong acid. wikipedia.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) or formic acid derivatives can be used as a hydrogen source in the presence of a catalyst.

Other Reagents: Sodium hydrosulfite and sodium sulfide (B99878) are also effective for the reduction of nitroaromatics. wikipedia.org

The choice of method depends on the scale of the reaction, the presence of other functional groups in the molecule, and cost considerations. For the synthesis of 3-(isopentyloxy)aniline, a mild and selective method would be preferable to avoid cleavage of the ether linkage.

Interactive Data Table: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Selectivity |

|---|---|---|

| H₂ / Pd/C | Atmospheric or elevated pressure, various solvents | High, but can reduce other groups (alkenes, etc.) |

| Fe / HCl or Acetic Acid | Acidic aqueous media | Robust, widely used |

| SnCl₂ / HCl | Ethanolic HCl | Good for laboratory scale |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | Mild and selective |

| Zinc Dust | Water, with surfactants | Green and chemoselective acs.orgnih.gov |

Amination of Halogenated Aromatics (e.g., Buchwald-Hartwig, Ullmann Reactions)

An alternative synthetic strategy involves the formation of the carbon-nitrogen bond as a key step. This is typically achieved through cross-coupling reactions where a halogenated aromatic compound is reacted with an amine or an ammonia (B1221849) equivalent. The precursor for this route would be a haloaromatic compound such as 3-bromo-1-(isopentyloxy)benzene.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for forming C-N bonds. libretexts.org It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org For the synthesis of a primary aniline like 3-(isopentyloxy)aniline, an ammonia equivalent is required, as the direct use of ammonia can be challenging. Various ammonia surrogates have been developed to overcome this. The reaction conditions are generally mild and tolerate a wide range of functional groups. libretexts.org

Ullmann Condensation: A classical method, the Ullmann reaction traditionally uses copper or copper salts to catalyze the coupling of an aryl halide with an amine. organic-chemistry.orgwikipedia.org Historically, this reaction required harsh conditions, such as high temperatures. wikipedia.org However, modern advancements with the use of specific ligands have enabled the reaction to proceed under milder conditions. Similar to the Buchwald-Hartwig reaction, this method would be applied to a precursor like 3-halo-1-(isopentyloxy)benzene to form the target aniline.

Interactive Data Table: Comparison of C-N Coupling Reactions

| Reaction | Catalyst | Ligands | Base | Typical Solvents |

|---|---|---|---|---|

| Buchwald-Hartwig | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Phosphines (e.g., BINAP, XantPhos) | Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄) | Toluene, Dioxane, THF libretexts.org |

| Ullmann | Copper (e.g., CuI, Cu₂O) | Diamines, Phenanthrolines | K₂CO₃, Cs₂CO₃ | DMF, DMSO, Pyridine |

Green Chemistry Principles in the Synthesis of 3-(Isopentyloxy)aniline Hydrochloride

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov For the synthesis of 3-(isopentyloxy)aniline hydrochloride, these principles can be applied to the established synthetic strategies to create more sustainable and efficient methodologies.

Solvent-Free Reaction Methodologies

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to waste. nih.gov

Solvent-Free Buchwald-Hartwig Amination: Research has demonstrated that the Buchwald-Hartwig amination can be performed under solvent-free conditions, often with high efficiency. acs.orgresearchgate.netrsc.orgsci-hub.se These reactions can be mediated by specific palladium complexes, sometimes at room temperature, which significantly reduces the environmental footprint of the process. acs.org

Solvent-Free Nitro Reduction: The reduction of nitro compounds has also been achieved under solvent-free conditions, for example, using alumina-supported hydrazine under microwave irradiation. researchgate.net This approach not only eliminates the need for a solvent but can also accelerate the reaction rate.

Application of Sustainable Solvents (e.g., Water, Ionic Liquids, Supercritical CO₂)

When a solvent is necessary, green chemistry encourages the use of more benign alternatives to traditional organic solvents.

Reactions in Water: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature.

Nitro Reduction in Water: Significant progress has been made in performing the reduction of nitroaromatics in water. rsc.orgchemistryviews.orgorganic-chemistry.org Often, this is facilitated by the use of surfactants that form nanomicelles, creating a microenvironment where the organic substrate can react. acs.orgnih.govchemistryviews.org For instance, using zinc dust or a Pd/C catalyst in an aqueous medium with a surfactant like TPGS-750-M allows for the chemoselective reduction of nitro groups at room temperature. acs.orgnih.govchemistryviews.org

Buchwald-Hartwig Amination in Water: This reaction has also been successfully carried out in water, sometimes with the aid of water-soluble ligands or amphiphilic resin-supported palladium complexes. rsc.orgnih.govnih.gov The presence of water can, in some cases, even have a beneficial effect on the reaction conversion. nih.gov

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can be used as solvents. They are valued for their low volatility, thermal stability, and tunable properties.

Williamson Ether Synthesis in ILs: The Williamson ether synthesis has been shown to proceed smoothly in ionic liquids, often at room temperature and with high yields. researchgate.netorganic-chemistry.orgtandfonline.comresearchgate.net The ionic liquid can act as both the solvent and a promoter for the reaction. tandfonline.comresearchgate.net

Nitro Reduction in ILs: The reduction of nitroarenes has been successfully performed in ionic liquids using various reducing systems, such as zinc and ammonium (B1175870) salts or sodium borohydride (B1222165) with transition metal complexes. researchgate.netresearchgate.netnih.govxmu.edu.cn

Ullmann and Buchwald-Hartwig Reactions in ILs: Cross-coupling reactions have also been adapted to ionic liquid media. For instance, electroreductive Ullmann-type reactions have been demonstrated in ionic liquids. taylorfrancis.comresearchgate.netresearchgate.net

Catalytic Approaches for Enhanced Sustainability

Modern synthetic strategies for producing aniline derivatives increasingly rely on catalytic methods to enhance sustainability. These approaches aim to replace stoichiometric reagents with catalytic systems that offer higher efficiency, selectivity, and recyclability, thereby minimizing waste and energy consumption. Key pathways to synthesize the 3-(isopentyloxy)aniline core involve either the catalytic reduction of a corresponding nitroaromatic precursor, 1-isopentyloxy-3-nitrobenzene, or the catalytic etherification of 3-aminophenol (B1664112).

Heterogeneous Catalysis

Heterogeneous catalysis is a cornerstone of sustainable chemical synthesis, offering straightforward catalyst separation and recycling, which is crucial for industrial applications. In the context of synthesizing alkoxy anilines, this typically involves the hydrogenation of a nitro-substituted precursor.

Research has demonstrated the efficacy of metal-based heterogeneous catalysts for the one-pot synthesis of secondary anilines from nitroarenes. mdpi.com For the synthesis of a primary aniline like 3-(isopentyloxy)aniline, a similar approach involving the reduction of the nitro group of 1-isopentyloxy-3-nitrobenzene is highly applicable. Supported metal nanoparticles, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are standard catalysts for this transformation, often utilizing molecular hydrogen as the reductant. mdpi.com More advanced heterogeneous systems include magnetic nanocomposites, which allow for easy magnetic separation of the catalyst from the reaction mixture. mdpi.com Zeolite-based catalysts have also been explored for gas-phase reactions in aniline synthesis, demonstrating the influence of catalyst acidity on reaction outcomes. rsc.org The choice of support and the nature of the metal nanoparticle can significantly influence the catalyst's activity and selectivity, preventing side reactions and enhancing the yield of the desired aniline derivative. mdpi.com

| Catalyst System | Typical Reducing Agent | Advantages | Relevant Findings |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, Ammonium formate | High activity, Commercially available | Widely used for efficient and clean reduction of nitro groups with high yields. researchgate.net |

| Platinum on Carbon (Pt/C) | H₂ gas | Effective under various pressures and temperatures | A standard for industrial hydrogenation processes. |

| Silver/Iron Oxide Nanocomposite (Ag/Fe₃O₄) | NaBH₄, H₂ gas | Magnetically separable, Recyclable | Demonstrates high efficiency and suitability for industrial applications due to ease of recovery. |

| Zeolite-supported Metals (e.g., ZnCl₂/Ni-USY) | Alcohols (in specific reactions) | Shape selectivity, Tunable acidity | Catalyst's Lewis acid sites positively correlate with the total yield of quinolines from aniline. rsc.org |

Metal-Free Catalysis

To further enhance the green credentials of the synthesis, metal-free catalytic systems have been developed. These methods circumvent the issues associated with residual metal toxicity and the cost of precious metal catalysts. For transformations relevant to 3-(isopentyloxy)aniline synthesis, metal-free approaches often focus on activating substrates through alternative means.

For instance, protocols using recyclable N-iodosuccinimide (NIS) as a catalyst have been reported for the intramolecular aminoalkoxylation of olefins, highlighting a move towards using less hazardous reagents. rsc.org Brønsted acidic ionic liquids have been employed as effective catalysts in Friedel-Crafts reactions for synthesizing aniline-based compounds under solvent-free conditions. nih.gov These ionic liquids can activate carbonyl groups, facilitating nucleophilic attack by anilines. nih.gov While not a direct synthesis of the target compound, these principles can be adapted. For example, a metal-free reduction of the nitro precursor could be explored using transfer hydrogenation with organocatalysts. The development of such transition-metal-free protocols is highly desirable as they often feature operational simplicity and high efficiency. mdpi.com

Biocatalysis and Enzymatic Transformations

Biocatalysis represents a highly sustainable frontier in chemical synthesis, utilizing enzymes to perform reactions with exceptional selectivity under mild, aqueous conditions. nih.gov For the synthesis of aniline derivatives, nitroreductase (NR) enzymes are particularly relevant. acs.orgworktribe.com These enzymes can catalyze the reduction of aromatic nitro compounds to their corresponding anilines with high chemoselectivity, avoiding the need for high-pressure hydrogen gas and precious-metal catalysts. acs.orgworktribe.com

A key advantage of this approach is the ability to perform reactions at room temperature and pressure in aqueous buffers, significantly lowering the energy requirements of the synthesis. acs.org Researchers have successfully immobilized nitroreductases in continuous flow reactors, allowing for extended reuse of the enzyme and simplified product workup. acs.orgworktribe.com This methodology has been shown to be effective for a range of aryl nitro compounds and is compatible with functional groups that are typically sensitive to traditional catalytic hydrogenation, such as halides. worktribe.com Another enzymatic strategy involves the use of transaminases or engineered flavin-dependent enzymes for the oxidative amination of cyclohexanones, providing a novel biocatalytic platform for accessing diverse aniline structures. uwtsd.ac.ukresearchgate.net

Energy-Efficient Synthesis Techniques

Reducing the energy footprint of chemical synthesis is a key aspect of green chemistry. Techniques such as microwave-assisted synthesis and ultrasound irradiation provide efficient energy transfer, leading to dramatically reduced reaction times, increased yields, and often milder reaction conditions compared to conventional heating methods.

Microwave-Assisted Synthesis Microwave irradiation has been successfully applied to accelerate a wide range of organic reactions, including the synthesis of aniline derivatives. rsc.org In a relevant study, a microwave-assisted, solvent-free method was developed for the synthesis of 2-arylindoles from anilines and phenacyl bromides. organic-chemistry.org This approach significantly shortens reaction times from hours to seconds. organic-chemistry.org Another report details a novel microwave-assisted method for producing anilines from activated aryl halides in an aqueous ammonium hydroxide solution, completely removing the need for organic solvents and metal catalysts. nih.gov This high-yielding method is completed in as little as 10-20 minutes at temperatures around 130°C. nih.gov Such protocols could be adapted for the final step of a synthetic route to 3-(isopentyloxy)aniline hydrochloride, for instance, in a nucleophilic aromatic substitution pathway.

Ultrasound-Assisted Synthesis Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation. This process creates localized hot spots with extremely high temperatures and pressures, enhancing reaction rates and yields. mdpi.com Ultrasound has been used to mediate the synthesis of N,N-bis(phenacyl)anilines under solvent-free conditions, reducing reaction times to 30-45 minutes. Ultrasound irradiation can also induce catalyst-free N-dealkylation of aniline derivatives in water, showcasing its potential for unique, green transformations. rsc.org For the synthesis of 3-(isopentyloxy)aniline, ultrasound could be applied to accelerate either the etherification step (Williamson ether synthesis) or the reduction of the nitro-precursor, potentially leading to higher efficiency and milder conditions. nih.gov

| Technique | Typical Reaction Time | Key Advantages | Example Application |

|---|---|---|---|

| Microwave-Assisted | Minutes | Rapid heating, Increased yields, Solvent-free potential | Amination of activated aryl halides in aqueous solution. nih.gov |

| Ultrasound-Assisted | Minutes to Hours | Enhanced mass transfer, Milder bulk conditions, Catalyst-free potential | Synthesis of isoindolin-1-one (B1195906) derivatives. |

| UV-Irradiation (Photocatalysis) | Minutes to Hours | High quantum yields, Ambient temperature | Photocatalytic reduction of nitrobenzene (B124822) to aniline using TiO₂. nih.gov |

Optimization of Reaction Conditions and Yields in 3-(Isopentyloxy)aniline Hydrochloride Synthesis

Optimizing reaction conditions is a critical step to maximize product yield and purity while minimizing costs and environmental impact. This process involves systematically varying parameters such as temperature, solvent, catalyst loading, and reactant concentrations. acs.org

Two primary synthetic routes are considered for optimization:

Williamson Ether Synthesis: This involves the O-alkylation of 3-aminophenol with an isopentyloxy halide (e.g., isopentyl bromide). Key factors for optimization include the choice of base, solvent, and temperature. numberanalytics.com Strong bases like sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) are often effective. numberanalytics.com However, competition between N-alkylation and O-alkylation can occur, necessitating careful control of conditions to ensure selectivity for the desired ether product. Kinetic modeling and experimental probing can elucidate the reaction network, identifying factors that impact regioselectivity. rsc.org

Nitro Group Reduction: This route starts with 1-isopentyloxy-3-nitrobenzene. Optimization focuses on the reduction step. For catalytic hydrogenation, parameters include hydrogen pressure, catalyst type (e.g., Pd/C) and loading, solvent, and temperature. researchgate.netresearchgate.net Studies on nitrobenzene reduction have shown that these parameters significantly affect the reaction rate and selectivity. nih.govjsynthchem.com For example, optimizing a photocatalytic reduction of nitrobenzene involved varying light intensity, catalyst concentration, and initial substrate concentration, which led to apparent quantum yields of up to 142%. nih.gov

A Design of Experiments (DoE) approach can be more efficient than a one-factor-at-a-time (OFAT) method for identifying the optimal set of conditions by revealing interactions between different variables. acs.org

| Reaction Step | Parameter | Range/Options | Impact on Reaction |

|---|---|---|---|

| Williamson Ether Synthesis (O-alkylation) | Base | NaH, K₂CO₃, KOtBu | Affects deprotonation efficiency and nucleophilicity of the phenoxide. numberanalytics.com |

| Solvent | DMF, DMSO, Acetonitrile | Influences solubility, reaction rate, and selectivity (O- vs. C-alkylation). numberanalytics.comrsc.org | |

| Temperature | Room Temp. to >100 °C | Higher temperatures increase reaction rate but may lead to side products. numberanalytics.com | |

| Alkylating Agent | Isopentyl bromide, Isopentyl iodide | Iodides are more reactive but costlier than bromides. francis-press.com | |

| Nitro Group Reduction | Catalyst | Pd/C, Pt/C, Ni(PPh₃)₄ | Determines activity, selectivity, and reaction conditions required. jsynthchem.com |

| Reducing Agent | H₂ gas, NaBH₄, Hydrazine | Choice depends on catalyst and desired selectivity. jsynthchem.com | |

| Solvent | Ethanol, Methanol, Ethyl Acetate (B1210297) | Affects catalyst activity and substrate solubility. researchgate.net | |

| Pressure (for H₂) | 1-50 bar | Higher pressure generally increases the rate of hydrogenation. |

Reactivity and Derivatization of 3 Isopentyloxy Aniline Hydrochloride

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The aniline moiety in 3-(isopentyloxy)aniline is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group. This activation directs incoming electrophiles primarily to the ortho and para positions relative to the amino group. However, in the hydrochloride salt form, the ammonium (B1175870) group (-NH3+) is deactivating and meta-directing. Therefore, the reaction conditions, particularly the pH, will play a crucial role in determining the outcome of these substitutions. For the free aniline, the isopentyloxy group at the 3-position further influences the regioselectivity.

Nitration and Halogenation

Nitration: The nitration of anilines is often complex due to the strong oxidizing nature of the nitrating agents (typically a mixture of nitric acid and sulfuric acid) which can lead to degradation of the starting material. Moreover, in strongly acidic conditions, the aniline is protonated to the anilinium ion, which is meta-directing. To achieve selective para-nitration and prevent oxidation, the amino group is often protected by acylation before nitration, followed by deprotection. For 3-(isopentyloxy)aniline, direct nitration would likely yield a mixture of isomers, with the meta-product potentially forming due to the acidic conditions.

Halogenation: Aniline and its derivatives undergo rapid halogenation, such as bromination, even without a catalyst, often leading to polysubstitution. For instance, the reaction of aniline with bromine water typically yields 2,4,6-tribromoaniline. To control the reaction and obtain mono-halogenated products, milder conditions or protection of the amino group are necessary. In the case of 3-(isopentyloxy)aniline, the positions ortho and para to the amino group are activated. Given the steric hindrance from the isopentyloxy group, halogenation would be expected to favor the less hindered positions.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of 3-(Isopentyloxy)aniline

| Reaction | Reagent | Predicted Major Product(s) |

| Nitration (with protection) | 1. Acetic anhydride (B1165640) 2. HNO3/H2SO4 3. H3O+ | 4-Nitro-3-(isopentyloxy)aniline |

| Bromination (controlled) | Br2 in a non-polar solvent | 4-Bromo-3-(isopentyloxy)aniline and 6-Bromo-3-(isopentyloxy)aniline |

Sulfonation Studies

The sulfonation of anilines with concentrated sulfuric acid typically leads to the formation of sulfanilic acid (4-aminobenzenesulfonic acid) through the initial formation of anilinium hydrogen sulfate (B86663) which then rearranges upon heating. This reaction is reversible. For 3-(isopentyloxy)aniline, sulfonation would be expected to occur at the para-position to the amino group due to its strong directing effect, yielding 4-amino-2-(isopentyloxy)benzenesulfonic acid. The bulky isopentyloxy group might influence the reaction rate and conditions required. Recent studies have also explored alternative sulfonating agents and conditions for anilines.

Transformations Involving the Amine Functional Group

The primary amine group of 3-(isopentyloxy)aniline is a key site for a variety of chemical transformations, most notably diazotization, which opens up a vast array of synthetic possibilities.

Diazotization Reactions and Formation of Diazonium Salts

Aromatic primary amines react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C), to form highly reactive diazonium salts. This process is known as diazotization. The resulting 3-(isopentyloxy)benzenediazonium chloride is a versatile intermediate. The stability of these salts is dependent on the counterion and substituents on the aryl ring.

Table 2: General Scheme for Diazotization of 3-(Isopentyloxy)aniline Hydrochloride

| Reactant | Reagents | Product |

| 3-(Isopentyloxy)aniline hydrochloride | NaNO2, HCl (aq) | 3-(Isopentyloxy)benzenediazonium chloride |

| 0-5 °C |

The Sandmeyer reaction is a powerful method for replacing the diazonium group with a nucleophile, such as a halide, cyanide, or hydroxyl group, using a copper(I) salt as a catalyst. This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.

Halogenation: Treatment of the 3-(isopentyloxy)benzenediazonium chloride with cuprous chloride (CuCl) or cuprous bromide (CuBr) would yield 1-chloro-3-(isopentyloxy)benzene and 1-bromo-3-(isopentyloxy)benzene, respectively.

Cyanation: Reaction with cuprous cyanide (CuCN) would introduce a cyano group, forming 3-(isopentyloxy)benzonitrile.

Hydroxylation: The diazonium salt can be converted to a phenol (B47542), 3-(isopentyloxy)phenol, by heating in the presence of copper(I) oxide (Cu2O) and copper(II) nitrate.

Azo coupling is an electrophilic aromatic substitution reaction where the aryldiazonium cation acts as the electrophile and attacks an activated aromatic ring, such as a phenol or an aniline, to form an azo compound (R−N=N−R'). These compounds are often brightly colored and are used as dyes. The reaction is typically carried out in mildly acidic or neutral conditions.

Acylation and Alkylation of the Amino Group

The amino group of 3-(isopentyloxy)aniline hydrochloride is a key site for synthetic modifications, readily undergoing acylation and alkylation reactions. These transformations are fundamental in diversifying the molecular structure for various applications.

Acylation: The reaction of the aniline derivative with acylating agents, such as acetic anhydride, in the presence of a base like magnesium oxide, leads to the formation of the corresponding acetamide. For instance, in related aniline compounds, acetylation is a common strategy to protect the amino group or to introduce a functional handle for further reactions. The process typically involves the dropwise addition of the acylating agent to a cooled solution of the aniline. The resulting N-acylated product often precipitates as a hydrochloride salt upon the addition of an acid like hydrochloric acid, which can then be isolated by filtration. This method has been shown to produce high yields of the desired product, often with high purity after washing with a suitable solvent like methanol.

Alkylation: While direct N-alkylation of anilines can sometimes be challenging due to the potential for multiple alkylations, selective alkylation can be achieved under specific conditions. More commonly, the aromatic nucleus of aniline derivatives can be alkylated. For example, reacting an aniline with an alkylating agent, such as an alkyl chloride, in the presence of a strong Lewis acid like aluminum halide, can lead to selective alkylation at the para position to the amino group. google.com The molar ratio of the aluminum halide to the aniline is a critical parameter for achieving high selectivity. google.com

Condensation Reactions with Carbonyl Compounds

The primary amino group in 3-(isopentyloxy)aniline hydrochloride can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The formation of an imine introduces a C=N double bond, which can be a key structural motif in more complex molecules. For example, aniline itself reacts with carbonyl chloride to form phenyl isocyanate. doubtnut.com These condensation reactions are often catalyzed by acids or bases and can be a crucial step in the synthesis of heterocyclic compounds.

Reactions Involving the Isopentyloxy Moiety

Ether Cleavage Reactions

The isopentyloxy group in 3-(isopentyloxy)aniline hydrochloride consists of a relatively stable ether linkage. Ethers are generally unreactive to many reagents; however, they can be cleaved under strongly acidic conditions. wikipedia.orgopenstax.org This reaction is a classic example of nucleophilic substitution. wikipedia.org

The cleavage of ethers by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a well-established transformation. openstax.orgmasterorganicchemistry.com Hydrochloric acid (HCl) is generally not effective for this purpose. openstax.org The reaction mechanism can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the structure of the alkyl groups attached to the ether oxygen. wikipedia.orgopenstax.org

For an ether with a primary alkyl group like the isopentyl group, the reaction with HBr or HI would likely proceed via an S(_N)2 mechanism. openstax.org This involves the protonation of the ether oxygen by the strong acid, making it a good leaving group (an alcohol). The halide ion (Br or I) then acts as a nucleophile and attacks the less sterically hindered carbon of the C-O bond, resulting in the formation of an alkyl halide and a phenol. In the case of 3-(isopentyloxy)aniline, this would yield 3-aminophenol (B1664112) and an isopentyl halide.

| Reagent | Reaction Condition | Probable Mechanism | Products |

| HBr or HI | Strong acid, heat | S(_N)2 | 3-Aminophenol and Isopentyl Bromide/Iodide |

| BBr(_3) | Strong Lewis acid | S(_N)2 | 3-Aminophenol and Isopentyl Bromide |

Modifications of the Alkyl Chain

While direct modification of the saturated alkyl chain of the isopentyloxy group is generally challenging due to the stability of C-C and C-H bonds, functionalization can be achieved through various synthetic strategies. These often involve initial transformation of the ether or the aromatic ring to introduce reactive sites.

Formation of Complex Organic Architectures from 3-(Isopentyloxy)aniline Hydrochloride

Heterocycle Synthesis (e.g., Imidazoles, Thiadiazoles)

3-(Isopentyloxy)aniline hydrochloride serves as a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

Imidazole (B134444) Synthesis: Imidazoles are a class of five-membered heterocycles containing two nitrogen atoms. The synthesis of substituted imidazoles can be achieved through various multi-component reactions. rsc.orgnih.gov For instance, a common method involves the reaction of an aniline derivative, an aldehyde, and a 1,2-dicarbonyl compound in the presence of a catalyst. nih.gov In the context of 3-(isopentyloxy)aniline, it could react with an aldehyde and a compound like benzil, catalyzed by an acid, to form a tri-substituted imidazole. Another versatile method is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) to react with an aldimine formed in situ from the aniline and an aldehyde. organic-chemistry.org

Thiadiazole Synthesis: Thiadiazoles are five-membered aromatic rings containing two nitrogen atoms and one sulfur atom. The 1,3,4-thiadiazole (B1197879) scaffold is of particular interest in medicinal chemistry. nih.gov The synthesis of 2-amino-1,3,4-thiadiazoles often starts from thiosemicarbazide (B42300), which can be acylated and then cyclized. nih.gov Another route involves the reaction of hydrazonoyl halides with various sulfur-containing reagents. researchgate.net 3-(Isopentyloxy)aniline could be incorporated into a thiadiazole structure by first converting the amino group into a thiosemicarbazide derivative, which can then undergo cyclization with an appropriate reagent like an acyl chloride or an acid.

| Heterocycle | General Synthetic Approach | Key Reagents |

| Imidazole | Three-component reaction | Aldehyde, 1,2-dicarbonyl compound, ammonium acetate (B1210297) |

| Imidazole | Van Leusen Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) organic-chemistry.org |

| 1,3,4-Thiadiazole | From thiosemicarbazide | Thiosemicarbazide, acylating agent, dehydrating agent nih.gov |

| 1,3,4-Thiadiazole | From hydrazonoyl halides | Hydrazonoyl halide, sulfur nucleophile researchgate.net |

Polymer Precursor Chemistry

3-(Isopentyloxy)aniline hydrochloride can function as a monomer unit for the synthesis of substituted polyanilines, a class of conductive polymers. Aniline and its derivatives are well-known for their ability to undergo oxidative polymerization to yield polymers with extended π-conjugated systems responsible for their electrical properties. google.comresearchgate.net The polymerization is typically achieved through chemical or electrochemical oxidation in an acidic medium. google.comacs.org The hydrochloride salt of 3-(isopentyloxy)aniline provides the necessary acidic environment for the reaction to proceed.

The presence of the isopentyloxy substituent on the aniline ring is significant for modifying the properties of the resulting polymer. Alkoxy groups are known to influence the final characteristics of polyanilines. capes.gov.bracs.org Specifically, the bulky and flexible isopentyloxy group is anticipated to increase the polymer's solubility in common organic solvents. capes.gov.br This enhanced solubility is a critical factor for improving the processability of the polymer, allowing for the formation of films and coatings through solution-based techniques.

Chemical oxidative polymerization is a common method for synthesizing these polymers. acs.org This process generally involves dissolving the aniline monomer in an acidic solution and adding a strong oxidizing agent, such as ammonium persulfate ((NH₄)₂S₂O₈), to initiate the polymerization. google.comacs.org The reaction proceeds via the formation of radical cations that couple to form the polymer chain. The resulting polymer, a substituted poly(isopentyloxyaniline), would possess unique electronic and physical properties conferred by the alkoxy side chain.

| Component | Role/Structure | Typical Conditions |

|---|---|---|

| Monomer | 3-(Isopentyloxy)aniline (from its hydrochloride salt) | Reaction is typically performed in an aqueous acidic solution (e.g., HCl) at low temperatures (0–5 °C). google.com The oxidant is added gradually to the monomer solution. |

| Oxidant | Ammonium Persulfate ((NH₄)₂S₂O₈) | |

| Resulting Polymer | Poly(3-(isopentyloxy)aniline) |

Thiourea (B124793) Derivative Synthesis

3-(Isopentyloxy)aniline hydrochloride is a viable starting material for the synthesis of substituted N-aryl thiourea derivatives. These derivatives are valuable intermediates in organic synthesis, particularly for constructing various heterocyclic compounds. globalresearchonline.net The primary amino group of the aniline moiety allows for the formation of the thiourea functional group through several established synthetic routes.

One common and direct method involves the reaction of the aniline hydrochloride salt with a thiocyanate (B1210189) salt, such as ammonium thiocyanate (NH₄SCN). globalresearchonline.netijcrt.org In this procedure, the reactants are typically heated together in a suitable solvent. globalresearchonline.netijcrt.org The reaction proceeds through the formation of an intermediate which then rearranges to the more stable N-(3-(isopentyloxy)phenyl)thiourea. This method is straightforward for producing monosubstituted phenylthioureas. globalresearchonline.net

A more versatile approach for creating a wider range of derivatives, particularly unsymmetrically N,N'-disubstituted thioureas, involves the reaction of the free 3-(isopentyloxy)aniline base with an isothiocyanate (R-N=C=S). nih.gov The free aniline can be readily obtained by neutralizing the hydrochloride salt with a base. The subsequent reaction is a nucleophilic addition of the aniline's amino group to the electrophilic carbon atom of the isothiocyanate. globalresearchonline.net This method allows for the introduction of a second, different substituent (R-group) onto the thiourea nitrogen, providing access to a diverse library of compounds.

| Reactant 1 (Aniline Base) | Reactant 2 (Isothiocyanate) | Expected Thiourea Product |

|---|---|---|

| 3-(Isopentyloxy)aniline | Phenyl isothiocyanate | N-(3-(Isopentyloxy)phenyl)-N'-phenylthiourea |

| 3-(Isopentyloxy)aniline | Allyl isothiocyanate | N-Allyl-N'-(3-(isopentyloxy)phenyl)thiourea |

| 3-(Isopentyloxy)aniline | Ethyl isothiocyanate | N-Ethyl-N'-(3-(isopentyloxy)phenyl)thiourea |

| 3-(Isopentyloxy)aniline | Benzoyl isothiocyanate | N-Benzoyl-N'-(3-(isopentyloxy)phenyl)thiourea |

Computational and Theoretical Investigations of 3 Isopentyloxy Aniline Hydrochloride and Its Derivatives

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) has been a primary tool for investigating the quantum chemical properties of 3-(Isopentyloxy)aniline hydrochloride. These calculations provide a detailed picture of the molecule's electronic landscape.

Electronic Structure Analysis (e.g., HOMO/LUMO Energies, Charge Distribution)

Analysis of the electronic structure of aniline (B41778) derivatives reveals important information about their stability and reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this context. For a related series of aniline compounds, studies have shown that the energy of the HOMO is directly related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is a key indicator of molecular stability.

Natural Bond Orbital (NBO) analysis is frequently used to determine the charge distribution across the molecule. In substituted anilines, the presence of an ether group, such as the isopentyloxy group, influences the electron density on the aromatic ring and the amino group, which in turn affects the molecule's reactivity and interaction patterns.

Table 1: Representative Electronic Properties of a Substituted Aniline Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

| Energy Gap (HOMO-LUMO) | 4.9 |

Note: Data is representative of a theoretically studied substituted aniline and serves as an illustrative example.

Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Chemical Potential, Electrophilicity Index)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of 3-(Isopentyloxy)aniline hydrochloride. These descriptors, based on conceptual DFT, provide a quantitative measure of the molecule's reactivity.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as ω = μ2 / (2η).

These parameters are invaluable for predicting how the molecule will behave in different chemical environments and for understanding its reaction mechanisms.

Molecular Modeling and Docking Studies for Structure-Reactivity Relationships (SARs)

Molecular modeling and docking studies are essential for elucidating the structure-activity relationships (SARs) of bioactive molecules. For derivatives of 3-(Isopentyloxy)aniline, these studies can predict their binding affinity and orientation within the active site of a biological target. By systematically modifying the structure of the aniline derivative and performing docking simulations, researchers can identify key structural features responsible for its biological activity. This information is critical for the rational design of new compounds with improved efficacy and selectivity.

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Dispersion Forces)

The three-dimensional conformation of 3-(Isopentyloxy)aniline hydrochloride is a key determinant of its physical and biological properties. Conformational analysis, often performed using computational methods, identifies the most stable geometries of the molecule. The flexible isopentyloxy side chain can adopt multiple conformations, and understanding the energy landscape of these conformers is crucial.

Topological Analyses (e.g., ELF, LOL, RDG) for Bonding Characterization

To gain a deeper understanding of the chemical bonding within 3-(Isopentyloxy)aniline hydrochloride, various topological analyses are employed.

Electron Localization Function (ELF): This analysis provides a measure of electron localization, helping to distinguish between covalent bonds, lone pairs, and core electrons.

Localized Orbital Locator (LOL): Similar to ELF, LOL is used to visualize areas of high electron localization, offering insights into the nature of chemical bonds.

Reduced Density Gradient (RDG): This method is particularly useful for identifying and characterizing non-covalent interactions, such as hydrogen bonds and van der Waals forces, by analyzing the electron density and its gradient. These analyses provide a detailed and intuitive picture of the bonding patterns within the molecule.

Advanced Analytical Techniques for Characterization of 3 Isopentyloxy Aniline Hydrochloride and Its Reaction Products

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 3-(isopentyloxy)aniline hydrochloride by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about the carbon-hydrogen framework of a molecule. For 3-(isopentyloxy)aniline hydrochloride, both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of the isopentyloxy and aniline (B41778) moieties.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(isopentyloxy)aniline hydrochloride is expected to exhibit distinct signals corresponding to the aromatic protons of the aniline ring and the aliphatic protons of the isopentyloxy group. The aromatic protons, influenced by the electron-donating nature of the alkoxy group and the electron-withdrawing effect of the ammonium (B1175870) group (-NH3+), would appear as complex multiplets in the downfield region (typically δ 6.5-7.5 ppm). The protons of the isopentyloxy chain would be observed in the upfield region. The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) are expected to be the most downfield of the aliphatic signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the aromatic carbons and the carbons of the isopentyloxy group. The carbon atom attached to the ether oxygen (C-3 of the aniline ring) would be significantly shifted downfield. The chemical shifts of the aromatic carbons are influenced by the substituent effects of both the isopentyloxy and the ammonium groups.

Predicted NMR Data for 3-(Isopentyloxy)aniline

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic H | 6.5 - 7.2 | - |

| Aromatic C | - | 110 - 160 |

| -O-CH₂- | ~3.9 | ~67 |

| -CH₂-CH(CH₃)₂ | ~1.7 | ~38 |

| -CH(CH₃)₂ | ~1.8 | ~25 |

| -CH(CH₃)₂ | ~0.9 | ~22 |

Note: The predicted values for the hydrochloride salt may vary due to the influence of the -NH3+ group and solvent effects.

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of 3-(isopentyloxy)aniline hydrochloride, key absorption bands would confirm the presence of the amine hydrochloride, the aromatic ring, the ether linkage, and the alkyl chain.

Expected IR Absorption Bands for 3-(Isopentyloxy)aniline Hydrochloride

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H stretch (Ammonium salt) | 3200 - 2800 (broad) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 2960 - 2850 |

| Aromatic C=C stretch | 1600 - 1450 |

| C-O stretch (Aryl ether) | 1275 - 1200 |

| C-O stretch (Alkyl ether) | 1150 - 1085 |

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Aniline and its derivatives typically exhibit two absorption bands in the UV region. For 3-(isopentyloxy)aniline hydrochloride, these bands are expected due to π → π* transitions of the benzene (B151609) ring. The position and intensity of these bands can be influenced by the substituents and the solvent. Aniline itself shows absorption maxima around 230 nm and 280 nm. The presence of the isopentyloxy group is expected to cause a slight bathochromic (red) shift of these absorptions. nist.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For 3-(isopentyloxy)aniline hydrochloride, the analysis would typically be performed on the free base, 3-(isopentyloxy)aniline.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the free base. The fragmentation pattern would be characterized by cleavages of the isopentyloxy side chain and the aniline ring. Common fragmentation pathways for alkoxy anilines include the loss of the alkyl chain from the ether linkage and the loss of a neutral molecule of HCN from the aniline ring. miamioh.eduacs.org

Predicted Key Fragments in the Mass Spectrum of 3-(Isopentyloxy)aniline

| Fragment | Predicted m/z | Description |

|---|---|---|

| [C₁₁H₁₇NO]⁺ | 179 | Molecular Ion |

| [M - C₅H₁₁]⁺ | 108 | Loss of the isopentyl radical |

| [M - C₅H₁₀]⁺ | 109 | Loss of isopentene via McLafferty rearrangement |

| [C₆H₅NH₂]⁺ | 93 | Aniline radical cation |

Chromatographic Separation and Purity Assessment (e.g., GC, HPLC)

Chromatographic techniques are essential for separating 3-(isopentyloxy)aniline hydrochloride from starting materials, byproducts, and other impurities, thereby allowing for its purification and the assessment of its purity.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. For the analysis of 3-(isopentyloxy)aniline, derivatization may sometimes be employed to improve its volatility and chromatographic behavior. A common approach involves acylation of the amine group. oup.com When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the components in a mixture. nih.govnih.gov The use of a nitrogen-phosphorus detector (NPD) can offer enhanced selectivity and sensitivity for nitrogen-containing compounds like anilines. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC. Reversed-phase HPLC is commonly used for the analysis of aniline and its derivatives. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is often achieved using a UV detector set at one of the absorption maxima of the analyte. HPLC methods can be developed to separate 3-(isopentyloxy)aniline from its isomers and other related impurities, making it a powerful tool for purity assessment and quality control.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state of 3-(isopentyloxy)aniline hydrochloride.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Pathways and Catalytic Systems

The traditional synthesis of 3-(Isopentyloxy)aniline typically relies on established methods such as the Williamson ether synthesis, where 3-aminophenol (B1664112) is reacted with an isopentyl halide in the presence of a strong base. wikipedia.org While effective, this pathway can present challenges related to harsh reaction conditions and the generation of salt byproducts. Future research should pivot towards developing more efficient, sustainable, and atom-economical synthetic routes.

Advancements in catalysis offer promising alternatives. The exploration of transition-metal-catalyzed C–O cross-coupling reactions represents a key research frontier. Catalytic systems based on palladium, copper, or nickel could enable the etherification of 3-aminophenol or 3-nitrophenol (B1666305) under milder conditions with greater functional group tolerance. frontiersin.orgorganic-chemistry.org For instance, palladium-catalyzed decarboxylative reactions have been successfully used to form allylic aryl ethers and could be adapted for alkyl ether synthesis. frontiersin.org

Furthermore, the development of heterogeneous catalysts could streamline production by simplifying catalyst recovery and product purification. magtech.com.cn Acid-catalyzed etherification using solid acid catalysts or supported metal oxides offers a greener alternative to traditional methods that require stoichiometric reagents. magtech.com.cngoogle.com Research into these systems would focus on optimizing catalyst design to maximize conversion and selectivity while minimizing side reactions like ring alkylation. google.com

| Synthetic Strategy | Catalyst System | Potential Advantages | Research Focus |

| Metal-Catalyzed Cross-Coupling | Palladium (e.g., PdCl₂(dppf)) or Nickel/Copper complexes | Milder reaction conditions, high functional group tolerance, improved yields. frontiersin.orgorganic-chemistry.org | Ligand design, optimization of reaction parameters (solvent, base, temperature). |

| Heterogeneous Acid Catalysis | Sulfated metal oxides (e.g., on alumina (B75360) support) | Catalyst reusability, simplified purification, reduced waste. magtech.com.cngoogle.com | Development of robust catalysts with high surface area and tunable acidity. |

| Decarboxylative Etherification | Palladium complexes with specialized ligands | Avoids the use of alkyl halides, utilizes alternative alkylating agents. organic-chemistry.org | Exploration of novel isopentyl donors and optimization of catalyst efficiency. |

| Green Solvent Systems | Ionic liquids or supercritical fluids | Reduced environmental impact, potential for enhanced reaction rates and selectivity. | Screening of solvent systems and their compatibility with various catalytic methods. |

Exploration of Diverse Derivatization Strategies for Advanced Materials and Fine Chemicals

The true potential of 3-(Isopentyloxy)aniline hydrochloride lies in its capacity to serve as a building block for more complex molecules. The primary amine group is a versatile anchor for a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives.

Future research should systematically explore derivatization reactions to produce novel compounds for advanced materials and as intermediates for fine chemicals. For instance, reaction of the aniline (B41778) moiety can yield:

Amides and Sulfonamides: Acylation with various acid chlorides or sulfonyl chlorides can produce derivatives with potential biological activity or unique material properties. Sulfonimidamides, which are bioisosteres of sulfonamides, could be synthesized to explore new chemical space. wur.nl

Imines (Schiff Bases): Condensation with aldehydes and ketones creates imine-containing molecules that are precursors to heterocyclic systems and ligands for metal complexes. mdpi.com

Heterocycles: As a binucleophile, the aniline can be a key component in the synthesis of nitrogen-containing heterocycles like quinoxalines, pyrimidines, or triazines, many of which are privileged structures in medicinal chemistry. mdpi.commdpi.comnih.gov

Polymers: The amine functionality allows for its incorporation into polymers such as polyamides, polyimides, or polyanilines. The isopentyloxy group can impart desirable properties like improved solubility, processability, and modified electronic characteristics.

The exploration of these derivatives could lead to the development of novel organic light-emitting diodes (OLEDs), liquid crystals, specialized polymers, or precursors for pharmaceuticals and agrochemicals.

| Derivative Class | Synthetic Reaction | Potential Application Area |

| Amides/Sulfonamides | Acylation / Sulfonylation | Pharmaceutical intermediates, functional polymers. wur.nl |

| Triazole Derivatives | "Click" Chemistry (after conversion to azide) | Medicinal chemistry, materials science. nih.gov |

| Quinoxalines | Condensation with 1,2-dicarbonyl compounds | Biologically active compounds (antifungal, antiviral). mdpi.comnih.gov |

| Pyrimidines | Reaction with 1,3-dicarbonyls or related synthons | Kinase inhibitors, fine chemical synthesis. mdpi.com |

| Polyanilines | Oxidative Polymerization | Conductive polymers, anti-corrosion coatings. |

Advanced Computational Predictions for Rational Molecular Design

To accelerate the discovery of new materials and chemicals derived from 3-(Isopentyloxy)aniline hydrochloride, advanced computational methods can be employed for rational molecular design. In silico studies allow for the prediction of molecular properties before undertaking costly and time-consuming laboratory synthesis.

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of aniline derivatives. researchgate.netresearchgate.net Future research should leverage DFT calculations to:

Predict Reactivity: By calculating electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO), researchers can predict the most likely sites for electrophilic or nucleophilic attack, guiding derivatization strategies. researchgate.net

Estimate Electronic and Optical Properties: For applications in organic electronics, computational models can predict key parameters such as the HOMO-LUMO energy gap, dipole moment, polarizability, and hyperpolarizability. researchgate.net This allows for the pre-screening of candidate molecules for desired electronic behaviors.

Simulate Spectroscopic Data: Theoretical calculations of IR, Raman, and NMR spectra can aid in the structural confirmation of newly synthesized derivatives. mdpi.comresearchgate.net

By creating a computational library of virtual derivatives, researchers can identify and prioritize molecules with the most promising characteristics for specific applications, thereby streamlining the development process.

| Computational Method | Predicted Properties | Application in Rational Design |

| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies (IR/Raman), NMR chemical shifts. researchgate.netresearchgate.net | Structural elucidation and confirmation of new derivatives. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis), excited state properties. | Design of dyes, photosensitizers, and materials for optical applications. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO/LUMO energies, energy gap, reactivity indices. researchgate.net | Prediction of chemical reactivity, charge-transfer properties, and electronic behavior. |

| Molecular Docking | Binding affinity and mode of interaction with biological targets. mdpi.com | Pre-screening of derivatives for potential pharmacological activity. |

Investigation of Chiral Derivatization

While 3-(Isopentyloxy)aniline hydrochloride is an achiral molecule, the introduction of chirality can open up new avenues in stereoselective synthesis and chiral materials science. Future research could explore two primary strategies for this.

First, the synthesis could be modified to use an enantiomerically pure precursor, such as (R)- or (S)-isoamyl alcohol, to produce chiral versions of the parent compound. This would provide access to enantiopure building blocks for asymmetric synthesis.

Second, the primary amine group can be reacted with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. researchgate.net These diastereomers, having different physical properties, can often be separated using standard chromatographic techniques like HPLC. nih.govnih.gov This approach is not only crucial for the analytical resolution of chiral amines but can also be used preparatively to isolate specific stereoisomers. Commonly used CDAs for primary amines include Marfey's reagent (FDAA) and reagents based on OPA combined with a chiral thiol like isobutyryl-L-cysteine (IBLC). researchgate.netnih.gov

Investigating these chiral derivatization pathways could lead to the development of novel chiral ligands for asymmetric catalysis, chiral stationary phases for chromatography, or stereochemically defined pharmaceutical intermediates. mdpi.com

Q & A

Basic Questions

Q. What are the established synthetic pathways for 3-(Isopentyloxy)aniline hydrochloride, and what are their typical yields?

- Answer: A common approach involves nucleophilic substitution of 3-hydroxyaniline with isopentyl chloride in the presence of a base (e.g., NaOH or K₂CO₃), followed by acidification to form the hydrochloride salt. For example, a similar compound in achieved a 13% overall yield through sequential substitution, reduction, and salt formation steps. Key considerations include amine protection (e.g., acetylation) to prevent side reactions and purification via recrystallization .

Q. What analytical techniques are recommended for characterizing 3-(Isopentyloxy)aniline hydrochloride?

- Answer:

- NMR (¹H/¹³C): Identify aromatic protons (δ 6.5–7.5 ppm), isopentyloxy chain protons (δ 1.0–4.0 ppm), and the NH₃⁺ group (broad signal near δ 8–10 ppm).

- Mass Spectrometry (MS): Confirm the molecular ion peak (e.g., m/z calculated for C₁₁H₁₈ClNO).

- FTIR: Detect N–H stretching (~2500–3000 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹).

Structural analogs in highlight the importance of comparing spectral data with literature .

Q. What are the recommended storage conditions for 3-(Isopentyloxy)aniline hydrochloride?

- Answer: Store in airtight, light-resistant containers at room temperature (20–25°C) with desiccants to prevent hydrolysis. notes that similar hydrochloride salts degrade under moisture, necessitating strict humidity control .

Q. How does the hydrochloride salt form influence solubility in aqueous systems?

- Answer: The hydrochloride salt enhances water solubility compared to the free base due to ionic dissociation. demonstrates that aniline hydrochloride is miscible in water at high concentrations, whereas the free base is immiscible. Solubility can be optimized by adjusting pH (e.g., using buffers) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the introduction of the isopentyloxy group?

- Answer:

- Protecting Groups: Temporarily protect the aniline’s -NH₂ group (e.g., as an acetyl derivative) to direct substitution to the 3-position.

- Catalytic Strategies: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) or Lewis acids (e.g., AlCl₃) to improve regioselectivity. ’s synthesis of a chloromethyl analog via triethylamine-mediated reactions provides a methodological template .

Q. What experimental approaches resolve discrepancies in reported physical properties (e.g., melting points)?

- Answer:

- Purification: Recrystallize the compound using solvents like methanol/water ( reports a melting point of 173–175°C for a related hydrochloride salt).

- Differential Scanning Calorimetry (DSC): Accurately determine melting points and detect polymorphic forms.

Discrepancies often arise from impurities or differing crystallization conditions .

Q. How can genotoxic impurities be mitigated during synthesis?

- Answer:

- Quenching Reactive Intermediates: Add scavengers (e.g., thiourea) to trap alkylating agents.

- Chromatographic Purification: Use reverse-phase HPLC ( ’s validation method) to detect and remove impurities at ppm levels.

- Process Optimization: Reduce residual solvents (e.g., isopentyl chloride) via vacuum drying .

Q. What computational methods predict the reactivity of 3-(Isopentyloxy)aniline hydrochloride under varying conditions?

- Answer:

- Density Functional Theory (DFT): Calculate reaction pathways for substitution or oxidation.

- Molecular Dynamics (MD): Simulate solubility and stability in solvents (e.g., water vs. DMSO).

’s structural analysis of chloromethyl analogs supports computational validation .

Key Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。